molecular formula C11H11NS B8536552 1-Isothiocyanato-4-methyl-indane

1-Isothiocyanato-4-methyl-indane

Cat. No. B8536552
M. Wt: 189.28 g/mol
InChI Key: YMZHYPZKEWFFJW-UHFFFAOYSA-N
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Patent
US08309739B2

Procedure details

A mixture of 0.36 ml (4.32 mmol) thiophosgene in 4 ml dichloromethane is cooled to 0° C. after which a cold (0° C.) solution of 0.5 g (3.60 mmol) K2CO3 in 4 ml water is added. The mixture is stirred for 10 min and 0.53 g (3.60 mmol) indan-1-ylamine is then added drop wise with vigorous stirring at 0° C. After an additional 10 min a cold solution of 0.40 g (7.20 mmol) KOH in 4 ml water is added in one portion with cooling. The organic layer and three extracts (Et2O) are combined, dried over MgSO4, filtered and concentrated to give 1-isothiocyanato-4-methyl-indane as an orange brown liquid. The product is used directly without further purification.
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0.53 g
Type
reactant
Reaction Step Three
Name
Quantity
0.4 g
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[S:2].[C:5]([O-])([O-])=O.[K+].[K+].[CH:11]1([NH2:20])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12]1.[OH-].[K+]>ClCCl.O.CCOCC>[N:20]([CH:11]1[C:19]2[C:14](=[C:15]([CH3:5])[CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12]1)=[C:1]=[S:2] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0.36 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.53 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)N
Step Four
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
with vigorous stirring at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N(=C=S)C1CCC2=C(C=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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